molecular formula C15H14F2N4O6S B10953700 3-[(acetyloxy)methyl]-7-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(acetyloxy)methyl]-7-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10953700
M. Wt: 416.4 g/mol
InChI Key: XXHDFWSVOFMPBR-UHFFFAOYSA-N
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Description

3-[(Acetyloxy)methyl]-7-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(acetyloxy)methyl]-7-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps. One of the key steps is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo structures . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

the use of flow microreactor systems for the synthesis of similar compounds, such as tertiary butyl esters, suggests that such methods could be adapted for large-scale production . Flow microreactor systems offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

3-[(Acetyloxy)methyl]-7-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

3-[(Acetyloxy)methyl]-7-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(acetyloxy)methyl]-7-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Acetyloxy)methyl]-7-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific functional groups and the presence of the difluoromethyl-pyrazolyl moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H14F2N4O6S

Molecular Weight

416.4 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[[2-(difluoromethyl)pyrazole-3-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H14F2N4O6S/c1-6(22)27-4-7-5-28-13-9(12(24)20(13)10(7)14(25)26)19-11(23)8-2-3-18-21(8)15(16)17/h2-3,9,13,15H,4-5H2,1H3,(H,19,23)(H,25,26)

InChI Key

XXHDFWSVOFMPBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C3=CC=NN3C(F)F)SC1)C(=O)O

Origin of Product

United States

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